2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C23H29N5 and a molecular weight of 375.51 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with piperazine and phenyl-containing intermediates . One common method involves the reaction of 2-phenylquinazolin-4-amine with 1-(5-bromopentyl)piperazine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives . Substitution reactions can lead to various substituted quinazoline or piperazine derivatives .
Scientific Research Applications
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes . The compound can bind to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-amine: A precursor in the synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine.
N-(5-(1-Piperazinyl)pentyl)quinazolin-4-amine: Another related compound with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar biological activities, particularly as an enzyme inhibitor.
Uniqueness
This compound is unique due to its specific combination of a quinazoline core with a piperazine and phenyl substituent . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
501443-70-5 |
---|---|
Molecular Formula |
C23H29N5 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-phenyl-N-(5-piperazin-1-ylpentyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H29N5/c1-3-9-19(10-4-1)22-26-21-12-6-5-11-20(21)23(27-22)25-13-7-2-8-16-28-17-14-24-15-18-28/h1,3-6,9-12,24H,2,7-8,13-18H2,(H,25,26,27) |
InChI Key |
UQOQSKRIYZSBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.